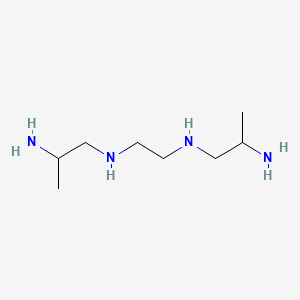
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- is a useful research compound. Its molecular formula is C8H22N4 and its molecular weight is 174.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- (CAS No. 22201-11-2), also known as 1,2-bis(3-aminopropylamino)ethane, is a diamine compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C6H18N4 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | N,N'-bis(3-aminopropyl)ethylenediamine |
| CAS Number | 22201-11-2 |
Antimicrobial Properties
Research indicates that 1,2-Propanediamine exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that at concentrations above 100 µM, it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 75 µM.
The biological activity of 1,2-Propanediamine can be attributed to its ability to interact with cellular components:
- Cell Membrane Interaction : The amine groups facilitate penetration into the cell membrane, leading to increased permeability and subsequent cellular stress.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in treated cells, contributing to oxidative stress and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various amines including 1,2-Propanediamine against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had comparable activity to traditional antibiotics, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.
Cancer Cell Line Study
In another study focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of 1,2-Propanediamine. The findings indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and DNA fragmentation.
Safety and Toxicological Data
While the compound shows promising biological activities, it is also associated with certain safety concerns:
- Toxicity : It is classified as harmful if swallowed and can cause severe skin burns upon contact. Inhalation may lead to respiratory irritation.
- Sensitization : Prolonged exposure can result in sensitization dermatitis in predisposed individuals.
Applications De Recherche Scientifique
Biological Research
1,2-Propanediamine has been studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biomolecular studies. For instance:
- Protein Interaction Studies : Used to explore binding affinities and structural changes in proteins.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential:
- Anticancer Agents : Research indicates that derivatives of 1,2-propanediamine exhibit cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Polymer Chemistry
1,2-Propanediamine serves as a building block in the synthesis of polyamide and epoxy resins:
- Epoxy Hardener : It is used as a hardener in epoxy formulations, enhancing mechanical properties and thermal stability.
Catalysis
The compound has been utilized as a ligand in catalytic processes:
- Transition Metal Complexes : Forms complexes that catalyze various organic reactions, including hydrogenation and oxidation processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2-propanediamine showed significant cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Epoxy Resin Development
Research conducted by ColorMatrix highlighted the effectiveness of using 1,2-propanediamine as an epoxy hardener. The resulting materials exhibited improved adhesion and resistance to thermal degradation compared to traditional hardeners.
Propriétés
Numéro CAS |
50985-30-3 |
|---|---|
Formule moléculaire |
C8H22N4 |
Poids moléculaire |
174.29 g/mol |
Nom IUPAC |
(2R)-1-N-[2-[[(2R)-2-aminopropyl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8-/m1/s1 |
Clé InChI |
NZNLWMMWMCQCIE-HTQZYQBOSA-N |
SMILES |
CC(CNCCNCC(C)N)N |
SMILES isomérique |
C[C@H](CNCCNC[C@@H](C)N)N |
SMILES canonique |
CC(CNCCNCC(C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















